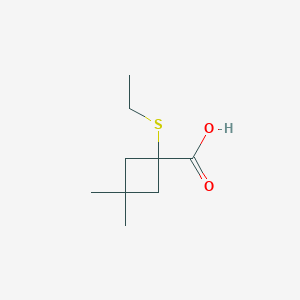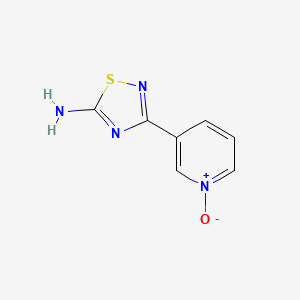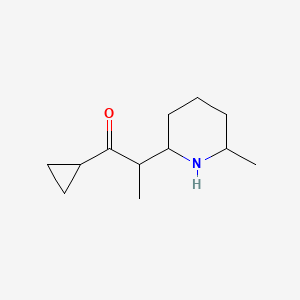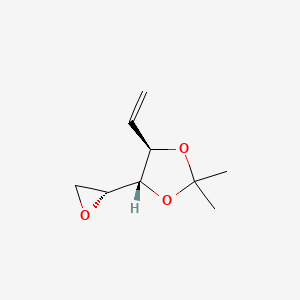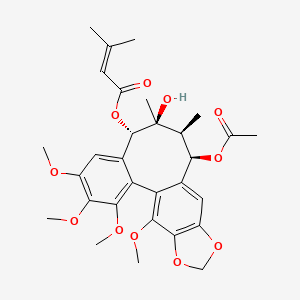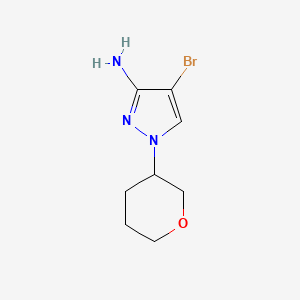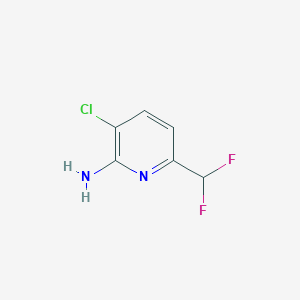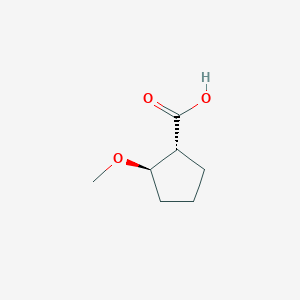
(1R,2R)-2-Methoxycyclopentane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-Methoxycyclopentane-1-carboxylic acid is a chiral compound with a cyclopentane ring substituted with a methoxy group and a carboxylic acid group The stereochemistry of the compound is specified by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Methoxycyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the use of chiral starting materials and enantioselective reactions. For example, the compound can be synthesized by the methoxylation of a cyclopentane derivative followed by carboxylation. The reaction conditions typically involve the use of a base, such as sodium hydride, and a methoxy source, such as methyl iodide, under anhydrous conditions.
Industrial Production Methods
Industrial production of (1R,2R)-2-Methoxycyclopentane-1-carboxylic acid may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to isolate the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-Methoxycyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a cyclopentanone derivative, while reduction of the carboxylic acid group may produce a cyclopentanol derivative.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-Methoxycyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-Methoxycyclopentane-1-carboxylic acid depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but the stereochemistry of the compound plays a crucial role in its interactions and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-1,2-Dimethoxycyclopentane: Similar structure but with an additional methoxy group.
(1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(1R,2R)-2-Methoxycyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
(1R,2R)-2-Methoxycyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a precursor for enantiomerically pure compounds.
Eigenschaften
CAS-Nummer |
132153-86-7 |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
(1R,2R)-2-methoxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c1-10-6-4-2-3-5(6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m1/s1 |
InChI-Schlüssel |
KHFKWNMKMOBOLL-PHDIDXHHSA-N |
Isomerische SMILES |
CO[C@@H]1CCC[C@H]1C(=O)O |
Kanonische SMILES |
COC1CCCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine](/img/structure/B13060842.png)
![3-[4-(1,5-Dimethyl-hexyl)-5-mercapto-4H-[1,2,4]triazol-3-yl]-N-(2-methoxy-phenyl)-benzenesulfonamide](/img/structure/B13060847.png)
![2-[(4-Chloro-2-methoxy-phenylcarbamoyl)-methoxy]-benzoic acid](/img/structure/B13060860.png)

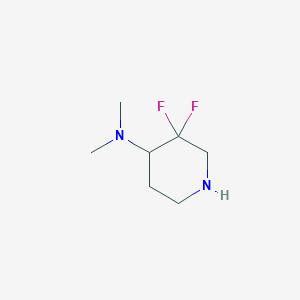
![4-Chloro-5-(2-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13060865.png)
